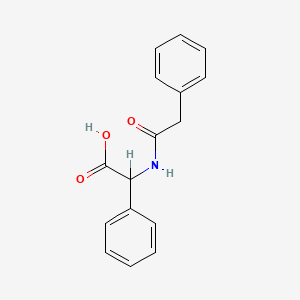

DL-2-Phenyl-N-(phenylacetyl)glycine

Beschreibung

BenchChem offers high-quality DL-2-Phenyl-N-(phenylacetyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Phenyl-N-(phenylacetyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

35039-72-6 |

|---|---|

Molekularformel |

C16H15NO3 |

Molekulargewicht |

269.29 g/mol |

IUPAC-Name |

2-phenyl-2-[(2-phenylacetyl)amino]acetic acid |

InChI |

InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20) |

InChI-Schlüssel |

YNNIOBNUNOYVLD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O |

Sequenz |

X |

Synonyme |

phenacetyl-D-alpha aminophenylacetic acid phenacetyl-D-alpha aminophenylacetic acid, (R)-isomer phenacetyl-D-alpha aminophenylacetic acid, (S)-isomer phenylacetyl phenylglycine |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide: DL-2-Phenyl-N-(phenylacetyl)glycine in Biocatalysis and Enzyme Engineering

DL-2-Phenyl-N-(phenylacetyl)glycine is a specialized synthetic N-acyl amino acid that serves as an indispensable biochemical tool in modern enzyme engineering. While not a therapeutic agent itself, it functions as a critical chiral probe for evaluating the enantioselectivity of N-terminal nucleophile (Ntn) hydrolases, most notably Penicillin G Acylase (PGA). This guide explores its chemical properties, mechanistic utility, and the rigorous experimental workflows required to leverage it in rational enzyme design.

Chemical Structure and Physicochemical Properties

Structurally, DL-2-Phenyl-N-(phenylacetyl)glycine (IUPAC: 2-(phenylacetylamino)-2-phenylacetic acid) consists of a phenylacetic acid moiety linked via an amide bond to a phenylglycine moiety. The α -carbon of the phenylglycine group is a stereocenter, rendering the synthesized compound a racemic mixture of D- and L-enantiomers.

This specific architecture is highly intentional: the phenylacetyl group acts as the recognized acyl donor for PGA, while the racemic phenylglycine acts as a sterically demanding, chiral leaving group.

Table 1: Physicochemical Summary

| Property | Specification |

| Chemical Name | DL-2-Phenyl-N-(phenylacetyl)glycine |

| Common Synonyms | N-phenylacetyl-DL-phenylglycine; 2-(phenylacetylamino)-2-phenylacetic acid |

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.30 g/mol |

| Key Structural Features | Phenylacetyl group (acyl donor), Phenylglycine (chiral leaving group) |

| Primary Application | Substrate for quantifying enzymatic enantioselectivity ( E -value) |

Mechanistic Role in Biocatalysis: The Penicillin Acylase Paradigm

To understand the utility of this compound, one must understand the industrial pressure on Penicillin G Acylase. In nature, PGA hydrolyzes Penicillin G into phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA). However, the pharmaceutical industry relies on PGA to operate in reverse (kinetically controlled synthesis) to manufacture semi-synthetic β -lactam antibiotics like ampicillin and cephalexin (1)[1]. These high-value antibiotics require a D-phenylglycine side chain.

Wild-type E. coli PGA exhibits a strict stereopreference for L-enantiomers in its leaving group pocket, largely due to steric orientation enforced by the β R263 residue (2)[2]. To engineer PGA variants capable of accepting D-phenylglycine derivatives for antibiotic synthesis, researchers use DL-2-Phenyl-N-(phenylacetyl)glycine as a high-throughput screening substrate. The enzyme's ability to cleave the D-enantiomer versus the L-enantiomer directly correlates to its viability for industrial ampicillin synthesis.

Enzymatic hydrolysis pathway of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase.

Experimental Workflow: Self-Validating Enantioselectivity Assay

To accurately determine the enantiomeric ratio ( E -value) of a mutated enzyme, the experimental protocol must be a self-validating system. The following methodology ensures kinetic integrity by isolating the initial reaction rates ( v0 ) and preventing analytical artifacts.

Step-by-Step Methodology

-

Substrate Preparation: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 10 mM. Causality: Phosphate buffer maintains the optimal pH for the Ntn-hydrolase catalytic serine/threonine nucleophile without introducing competing amine nucleophiles.

-

Internal Controls (Validation):

-

Run a negative control (buffer + substrate, no enzyme) to quantify and subtract baseline autohydrolysis.

-

Utilize a standard curve of pure L- and D-phenylglycine to validate the linear dynamic range of the HPLC detector.

-

-

Enzymatic Reaction: Add purified PGA or clarified cell lysate to the substrate solution and incubate at 25°C.

-

Kinetic Quenching: Extract aliquots at precise time intervals (e.g., 1, 3, 5 minutes) and immediately quench by adding 1% trifluoroacetic acid (TFA). Causality: TFA drops the pH drastically, instantly denaturing the enzyme and halting the reaction. Crucial: Limit total substrate conversion to <10%. This strict kinetic requirement ensures measurements reflect true initial rates without product inhibition skewing the data.

-

Chiral HPLC Analysis: Inject the quenched samples into an HPLC equipped with a chiral stationary phase column (e.g., Crownpak CR(+)). Isocratically elute using perchloric acid (pH 1.5) to resolve the released L- and D-phenylglycine peaks.

-

Data Processing: Calculate the enantioselectivity ( E -value) using the ratio of the specificity constants:

E=(kcat/KM)D(kcat/KM)L

High-throughput chiral screening workflow for evaluating enzyme enantioselectivity.

Case Study: Engineering the β F71 Residue for Altered Stereopreference

A landmark application of DL-2-Phenyl-N-(phenylacetyl)glycine is found in the saturation mutagenesis of the β F71 residue in E. coli PGA (3)[3]. Because β F71 interacts directly with the leaving group of the substrate, altering it fundamentally shifts the enzyme's reactivity toward stereochemical isomers.

Using the assay described above, researchers quantified how different amino acid substitutions at position β F71 impacted chiral discrimination:

Table 2: Impact of β F71 Mutations on PGA Catalytic Properties

| PGA Variant | Relative Enantiopreference ( E -value shift) | Activity toward D-Phenylglycine | Mechanistic Impact |

| Wild-Type (WT) | Baseline (High L-preference) | Baseline (Low) | β R263 strictly orients the L-form in the active site. |

| β F71L | ~10-fold decrease | Up to 36-fold increase | Aliphatic side chain relaxes steric hindrance, accommodating the D-form. |

| β F71R | Decreased | Significantly increased | Positive charge enhances the binding affinity of D-enantiomers. |

| β F71E | 3-fold increase | Decreased | Tightens the pocket, further restricting D-form entry. |

| β F71K | 6-fold increase | Decreased | Introduces strong steric/electrostatic repulsion against the D-form. |

By utilizing DL-2-Phenyl-N-(phenylacetyl)glycine, the researchers successfully identified the β F71L and β F71R mutants as superior biocatalysts for the synthesis of new penicillins and cephalosporins requiring D-phenylglycine derivatives[4].

Conclusion

The rational design of industrial biocatalysts requires precise molecular probes that bridge the gap between structural biology and applied synthetic chemistry. DL-2-Phenyl-N-(phenylacetyl)glycine acts as exactly that—a targeted, self-reporting substrate that allows researchers to quantify the stereochemical boundaries of Ntn-hydrolases. By adopting rigorous, self-validating kinetic assays with this compound, drug development professionals can successfully engineer the next generation of highly efficient, stereoselective enzymes for antibiotic synthesis.

References

-

Srirangan, K., et al. (2013). Strategies to Improve the Biosynthesis of β -Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. National Institutes of Health (NIH).[Link]

-

Shapovalova, I.V., Alkema, W.B.L., Jamskova, O.V., de Vries, E., Guranda, D.T., Janssen, D.B., & Svedas, V.K. (2009). Mutation of Residue β F71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94-98. National Institutes of Health (NIH).[Link]

- Alkema, W.B.L., et al. (2004).Penicillin acylase.

Sources

Biocatalytic Resolution of DL-2-Phenyl-N-(phenylacetyl)glycine: Mechanism of Action and Process Engineering

Executive Summary

In the development of semi-synthetic β -lactam antibiotics, the production of optically pure chiral synthons is a critical bottleneck. DL-2-Phenyl-N-(phenylacetyl)glycine (commonly referred to as N-phenylacetyl-DL-phenylglycine) serves as the primary racemic substrate for the enzymatic synthesis of D-phenylglycine—a vital building block for broad-spectrum antibiotics such as ampicillin and cephalexin[1].

This whitepaper provides an in-depth technical analysis of the mechanism of action by which Penicillin G Acylase (PGA) (EC 3.5.1.11) achieves perfect kinetic resolution of this racemate. By detailing the molecular dynamics, the Ntn-hydrolase catalytic cycle, and a self-validating experimental workflow, this guide equips process chemists and biocatalysis researchers with the fundamental logic required to scale and optimize this reaction.

Molecular Dynamics & Structural Causality

Penicillin G Acylase is a heterodimeric enzyme belonging to the N-terminal nucleophile (Ntn) hydrolase superfamily. Its ability to resolve DL-2-Phenyl-N-(phenylacetyl)glycine relies on a highly specialized active site architecture that discriminates between enantiomers based on strict spatial constraints[2].

The Structural Basis of Chiral Discrimination

The substrate, DL-2-Phenyl-N-(phenylacetyl)glycine, consists of two distinct functional halves:

-

The Acyl Donor (Phenylacetyl group): Binds to a deep, hydrophobic pocket in the PGA active site. The enzyme exhibits extreme specificity for this moiety, anchoring the substrate into the catalytic core[3].

-

The Leaving Group (DL-phenylglycine moiety): Binds to a stereoselective subsite.

Causality of L-Preference: When the L-enantiomer (N-phenylacetyl-L-phenylglycine) enters the active site, its side chain aligns perfectly, allowing the amide bond to sit precisely above the catalytic nucleophile. Conversely, when the D-enantiomer attempts to bind, its phenyl ring sterically clashes with specific residues in the enzyme's β -subunit (notably β R263 and β F71). This steric hindrance prevents the amide carbonyl from reaching the necessary proximity and orientation for nucleophilic attack, rendering the D-enantiomer entirely unreactive[2].

The Biocatalytic Mechanism of Action

The hydrolysis of the L-enantiomer follows a classical ping-pong bi-bi kinetic mechanism driven by the N-terminal serine ( β S1) of the enzyme.

-

Activation: The α -amino group of β S1 acts as a general base. It abstracts a proton from its own side-chain hydroxyl group, generating a highly reactive alkoxide nucleophile.

-

Nucleophilic Attack: The alkoxide attacks the amide carbonyl of N-phenylacetyl-L-phenylglycine. This forms a high-energy Tetrahedral Intermediate I , which is stabilized by hydrogen bonds within the enzyme's "oxyanion hole" (formed by the backbone amides of β S1 and β Ala69).

-

Leaving Group Departure: The C-N bond collapses. L-phenylglycine is expelled from the active site, leaving behind a covalent acyl-enzyme intermediate (phenylacetyl-O- β S1).

-

Deacylation: A water molecule enters the active site, is deprotonated by the β S1 α -amino group, and attacks the acyl-enzyme complex. This forms Tetrahedral Intermediate II , which subsequently collapses to release phenylacetic acid and regenerate the resting enzyme[1].

Biocatalytic mechanism of PGA-mediated enantioselective resolution.

Quantitative Data: Enzyme Kinetics & Selectivity

Wild-type E. coli PGA demonstrates profound enantioselectivity ( E ), which can be further engineered via directed mutagenesis of the leaving-group pocket (e.g., the β F71 residue) to optimize the resolution of specific bulky derivatives[2].

Table 1: Kinetic Parameters & Enantioselectivity of PGA Variants

| Parameter | Substrate Enantiomer | Relative Catalytic Efficiency ( kcat/Km ) | Enantioselectivity ( E ) |

| Wild-Type PGA | N-phenylacetyl-L-phenylglycine | High | > 1000 |

| Wild-Type PGA | N-phenylacetyl-D-phenylglycine | Trace | - |

| PGA Mutant ( β F71K) | N-phenylacetyl-L-phenylglycine | Moderate | > 6000 |

| PGA Mutant ( β F71K) | N-phenylacetyl-D-phenylglycine | Negligible | - |

Note: Enantioselectivity ( E ) is defined as the ratio of the specificity constants ( kcat/Km ) for the L- vs. D-enantiomers.

Experimental Workflow: A Self-Validating Protocol

To isolate the target D-phenylglycine, the biocatalytic resolution must be coupled with a precisely engineered downstream separation process. The following protocol is designed as a self-validating system , ensuring that physical phase changes and titrimetric data inherently confirm the success of the reaction.

Phase 1: Biocatalytic Resolution (The Self-Validating Step)

-

Substrate Solubilization: Suspend 100 mM of DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM potassium phosphate buffer.

-

Causality: The racemate has limited aqueous solubility at low pH. Adjusting the initial pH to 7.5 deprotonates the carboxylate group, ensuring complete dissolution and providing the optimal pH environment for PGA activity.

-

-

Enzyme Addition: Add immobilized E. coli PGA (e.g., covalently bound to an oxirane-acrylic resin) to the reactor at 28°C.

-

Causality: Immobilization prevents protein contamination in the final product and allows for straightforward mechanical recovery of the biocatalyst for subsequent batch cycles.

-

-

pH-Stat Titration (Validation Metric): As the enzyme hydrolyzes the L-enantiomer, phenylacetic acid is released, dropping the pH. Maintain the pH strictly at 7.5 using a pH-stat titrator dispensing 1.0 M NaOH.

-

Self-Validation: Because the enzyme is >99% selective for the L-enantiomer, the reaction will naturally arrest exactly when 50% of the racemic starting material is consumed. When the base consumption flatlines at exactly 0.5 equivalents, the operator has real-time, definitive proof of perfect kinetic resolution.

-

Phase 2: Downstream Separation & Extraction

-

Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized PGA.

-

Acidification: Chill the filtrate to 4°C and slowly add 6M HCl until the solution reaches pH 2.0 .

-

Causality: At pH 2.0, the unreacted N-phenylacetyl-D-phenylglycine ( pKa≈3.5 ) and the byproduct phenylacetic acid ( pKa≈4.3 ) are fully protonated and electrically neutral. Conversely, the cleaved L-phenylglycine has a protonated amino group ( pKa≈9.0 ) and a protonated carboxyl group, giving it a net positive charge.

-

-

Liquid-Liquid Extraction: Extract the aqueous mixture three times with equal volumes of ethyl acetate.

-

Causality: The neutral D-enantiomer and phenylacetic acid partition exclusively into the organic phase. The positively charged L-phenylglycine is forced to remain in the aqueous phase, achieving near-perfect separation without the need for complex chromatography.

-

Phase 3: Chemical Hydrolysis to Target Synthon

-

Solvent Removal: Evaporate the ethyl acetate phase under reduced pressure to yield a solid mixture of N-phenylacetyl-D-phenylglycine and phenylacetic acid.

-

Acid Hydrolysis: Reflux the solid residue in 6M HCl for 4 hours to chemically cleave the phenylacetyl group from the D-enantiomer.

-

Crystallization: Cool the mixture and adjust the pH to 5.5 (the isoelectric point of D-phenylglycine) using ammonium hydroxide. Optically pure D-phenylglycine will precipitate as white crystals, ready for filtration and drying.

Self-validating workflow for the kinetic resolution and extraction of D-phenylglycine.

References[1] Penicillin Acylase in the Industrial Production of β-Lactam Antibiotics, ACS Publications. Available at: https://pubs.acs.org/[3] Selectivity of penicillin G acylase towards phenylacetic acid derivatives in amide bond synthesis in toluene, ResearchGate. Available at: https://www.researchgate.net/[2] Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties, PMC (National Institutes of Health). Available at: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Synthesis Pathways and Methodological Validation for DL-2-Phenyl-N-(phenylacetyl)glycine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Chemical Context

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is an N-acylated derivative of the non-proteinogenic amino acid phenylglycine. In the realm of biocatalysis and drug development, this compound is not merely an intermediate; it serves as a critical biochemical probe. Specifically, it is utilized as a benchmark racemic substrate to evaluate the enantioselectivity and chiral discrimination capabilities of N-terminal nucleophile (Ntn) hydrolases, such as Escherichia coli Penicillin Acylase (PA)[1].

By measuring the kinetic parameters ( kcat/Km ) during the enzymatic hydrolysis of this specific substrate, researchers can quantify the enantioselectivity value ( E ) of engineered enzyme mutants, driving advancements in the green synthesis of semi-synthetic β -lactam antibiotics[1].

To support these advanced biocatalytic assays, the chemical synthesis of DL-2-Phenyl-N-(phenylacetyl)glycine must be highly pure, scalable, and reproducible.

Mechanistic Pathway Analysis: The Schotten-Baumann Acylation

While peptide coupling reagents (e.g., EDC/HOBt) can be used to form the amide bond between phenylacetic acid and DL-phenylglycine, the most robust, atom-economical, and scalable approach is the Schotten-Baumann reaction . This pathway utilizes aqueous alkaline conditions to facilitate the nucleophilic acyl substitution between DL-phenylglycine and phenylacetyl chloride[2].

The Causality of Reaction Conditions

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe:

-

Aqueous Base (NaOH) as an Activator: DL-phenylglycine exists as a zwitterion in neutral aqueous solutions. To make the amine a viable nucleophile, the pH must be elevated above the pKa of the ammonium group ( ∼9.0 ). The addition of NaOH deprotonates both the carboxylic acid (ensuring solubility) and the ammonium ion, generating the highly nucleophilic free amine.

-

Thermal Control (0–5 °C): Phenylacetyl chloride is highly electrophilic. In an aqueous alkaline environment, it is susceptible to competitive hydrolysis, yielding phenylacetic acid as an unwanted byproduct. By maintaining the reaction strictly between 0 °C and 5 °C, the activation energy barrier for the amine nucleophilic attack is easily overcome, while the background hydrolysis rate is kinetically suppressed.

-

pH Maintenance (Self-Validating System): The acylation reaction generates one equivalent of hydrochloric acid (HCl). If the pH drops, the amine will reprotonate, halting the reaction. Continuous monitoring and adjustment of the pH to ≥10 is a self-validating control mechanism that ensures the reaction proceeds to completion.

Mechanistic Visualization

Caption: Schotten-Baumann synthesis workflow for DL-2-Phenyl-N-(phenylacetyl)glycine.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. At each critical juncture, an observable metric ensures the integrity of the synthesis[2].

Reagents Required:

-

DL-2-Phenylglycine (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)

-

Sodium hydroxide (Aqueous, 2M and 10% w/v)

-

Hydrochloric acid (Concentrated, 12M)

-

Deionized water & Ethyl acetate (for TLC)

Step-by-Step Methodology:

-

Substrate Activation: Suspend 10.0 g (66.1 mmol) of DL-2-phenylglycine in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer. Slowly add 2M NaOH until the solid completely dissolves and the pH stabilizes at ∼10.5 . Validation: Complete dissolution confirms the formation of the soluble sodium phenylglycinate salt.

-

Electrophilic Addition: Immerse the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Transfer 9.6 mL (72.7 mmol, 1.1 eq) of phenylacetyl chloride to a pressure-equalizing dropping funnel.

-

Controlled Acylation: Add the phenylacetyl chloride dropwise over 30–45 minutes. Critical Control: Simultaneously add 10% NaOH dropwise to maintain the pH between 9.5 and 10.5. Do not allow the temperature to exceed 5 °C.

-

In-Process Monitoring: Once addition is complete, stir the mixture for an additional 2 hours at room temperature. Validation: Perform TLC (Eluent: Dichloromethane/Methanol 9:1 with a drop of acetic acid). The disappearance of the ninhydrin-active phenylglycine spot confirms reaction completion.

-

Precipitation and Recovery: Cool the reaction mixture back to 0 °C. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0. Causality: The highly acidic environment protonates the carboxylate group, rendering the N-acyl amino acid insoluble in water. A dense white precipitate will form.

-

Purification: Filter the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 x 30 mL) to remove NaCl and unreacted phenylglycine hydrochloride. Recrystallize the crude solid from a boiling mixture of ethanol/water (1:2 v/v) to yield pure DL-2-Phenyl-N-(phenylacetyl)glycine as white crystalline needles.

Quantitative Data & Yield Analysis

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative parameters and analytical benchmarks for the synthesized compound.

| Parameter | Expected Value / Condition | Analytical Purpose |

| Molar Ratio (Amine : Acid Chloride) | 1.0 : 1.1 | Ensures complete consumption of the amino acid while minimizing di-acylation. |

| Reaction Temperature | 0 °C to 5 °C | Suppresses hydrolysis of phenylacetyl chloride. |

| Precipitation pH | 2.0 | Guarantees full protonation of the carboxylic acid for maximum yield. |

| Typical Isolated Yield | 78% – 85% | Indicates a successful Schotten-Baumann coupling. |

| Physical Appearance | White crystalline solid | Visual confirmation of purity post-recrystallization. |

Application: Enzymatic Chiral Discrimination

Once synthesized, DL-2-Phenyl-N-(phenylacetyl)glycine is primarily utilized to probe the active site of enzymes like Penicillin Acylase[1]. The enzyme exhibits stereoselective hydrolysis, preferentially cleaving the phenylacetyl group from the L-enantiomer, leaving the D-enantiomer intact.

Caption: Stereoselective hydrolysis of the synthesized racemate by Penicillin Acylase.

By utilizing the synthesized racemate in these assays, researchers can engineer enzymes with higher E -values, optimizing the industrial production of enantiopure amino acids and pharmaceutical intermediates[1].

References

-

Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Navigating the Nuances of Phenylglycine Derivatives: A Technical Guide to N-Acetyl-DL-Phenylglycine and Phenylacetylglycine

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of chemical compounds are fundamental to scientific research and pharmaceutical development. The compound "DL-2-Phenyl-N-(phenylacetyl)glycine" presents a potential ambiguity in its nomenclature. A systematic interpretation suggests a glycine backbone with both a phenyl group on the alpha-carbon and an N-phenylacetyl group. However, this specific structure is not commonly referenced in chemical literature. It is more probable that this name is a conflation of two more prevalent and well-documented compounds: N-acetyl-dl-phenylglycine and Phenylacetylglycine . This guide provides a comprehensive technical overview of both of these molecules, addressing their molecular weight, solubility, and relevant experimental protocols to empower researchers in their work.

Section 1: N-Acetyl-DL-Phenylglycine (CAS: 15962-46-6)

N-Acetyl-DL-phenylglycine is an amino acid derivative characterized by an acetyl group attached to the nitrogen of DL-phenylglycine.[1] It serves as a crucial building block in various synthetic applications, including pharmaceutical development.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of N-acetyl-DL-phenylglycine is essential for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [4] |

| Molecular Weight | 193.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 196.0 to 200.0 °C | |

| Solubility | Soluble in water, methanol, and other organic solvents.[1] |

Molecular Structure

Caption: Molecular structure of N-Acetyl-DL-Phenylglycine.

Section 2: Phenylacetylglycine (CAS: 500-98-1)

Phenylacetylglycine, also known as phenaceturic acid, is a glycine conjugate of phenylacetic acid.[6] It is a metabolite found in humans and other organisms, resulting from the metabolism of phenylalanine by gut microbiota.[7][8] This compound is of significant interest in biomedical research, particularly in studies related to cardiovascular health and metabolic disorders.[9][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Phenylacetylglycine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [7] |

| Molecular Weight | 193.20 g/mol | [7] |

| Appearance | White to off-white solid | [] |

| Melting Point | 143-147 °C | [] |

| Solubility | 7.3 mg/mL in water at 11 °C.[7] Soluble in methanol, ethanol, DMSO, and dimethylformamide.[6][] Predicted water solubility is 0.66 g/L.[12] |

Molecular Structure

Caption: Molecular structure of Phenylacetylglycine.

Section 3: Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization and is essential for designing experiments in drug discovery and development. The following protocol outlines a general method for determining the solubility of amino acid derivatives like N-acetyl-DL-phenylglycine and Phenylacetylglycine.

Principle

This protocol is based on the equilibrium saturation method, where an excess of the solid compound is equilibrated with a solvent to create a saturated solution. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

N-acetyl-DL-phenylglycine or Phenylacetylglycine

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Microcentrifuge tubes (2 mL)

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Workflow for determining the solubility of a compound.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent with known concentrations to generate a calibration curve.

-

Sample Preparation: Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to the microcentrifuge tube.

-

Equilibration: Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Causality and Self-Validation

-

Why excess solid? Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

-

Why equilibration for 24-48 hours? This extended period allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

Why centrifugation? This step is crucial for effectively separating the solid and liquid phases, ensuring that the collected supernatant is free of undissolved particles that would lead to an overestimation of solubility.

-

Why a calibration curve? A calibration curve generated from standards of known concentrations provides a reliable and accurate means to quantify the concentration of the unknown sample, ensuring the trustworthiness of the results.

Section 4: Applications and Field-Proven Insights

N-Acetyl-DL-Phenylglycine is primarily utilized as a chiral resolving agent in the synthesis of optically pure compounds.[13][14] Its application in the pharmaceutical industry extends to its use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Researchers in drug design may use it as a starting material for creating novel molecules with potential therapeutic activity.

Phenylacetylglycine has garnered significant attention in recent years due to its role as a gut microbiota-derived metabolite.[8][9] Studies have linked elevated levels of phenylacetylglycine to cardiovascular diseases, making it a potential biomarker.[9][10] For drug development professionals, understanding the metabolic pathways that produce phenylacetylglycine is crucial when evaluating the safety and efficacy of new drugs that may interact with the gut microbiome. Furthermore, its biological activities suggest it could be a target for therapeutic intervention.[9][15]

Conclusion

While the nomenclature "DL-2-Phenyl-N-(phenylacetyl)glycine" can be ambiguous, a thorough investigation points towards two distinct and scientifically significant compounds: N-acetyl-DL-phenylglycine and Phenylacetylglycine. This guide has provided a detailed technical overview of their molecular weights, solubility data, and a robust protocol for solubility determination. By understanding the properties and applications of these compounds, researchers, scientists, and drug development professionals can make more informed decisions in their respective fields, ultimately contributing to the advancement of science and medicine.

Sources

- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. N-Acetyl-DL-phenylglycine | C10H11NO3 | CID 85935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Phenylacetylglycine | C10H11NO3 | CID 68144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights [journal.hep.com.cn]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. The gut microbiota metabolite phenylacetylglycine regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Showing Compound Phenylacetylglycine (FDB022266) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Biocatalytic Profiling of DL-2-Phenyl-N-(phenylacetyl)glycine Derivatives: A Technical Whitepaper

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine (PhAc-DL-Phg) and its structural derivatives are pivotal chiral probes in modern biocatalysis. As synthetic substrates, they are primarily utilized to interrogate the stereochemical boundaries and kinetic properties of N-terminal nucleophile (Ntn) hydrolases, most notably Escherichia coli Penicillin Acylase (PA). This technical guide outlines the mechanistic rationale, experimental workflows, and analytical frameworks required to perform a preliminary investigation of PhAc-DL-Phg derivatives. The ultimate objective of these investigations is to engineer biocatalysts capable of synthesizing D-phenylglycine-derived semi-synthetic β-lactam antibiotics (e.g., ampicillin, cephalexin) with high atom economy and enantiomeric purity.

Mechanistic Basis of Chiral Discrimination

Penicillin Acylase operates via an acyl-enzyme intermediate mechanism initiated by the nucleophilic attack of the catalytic β-Ser1 residue. The enzyme's active site is bipartite: a tight, hydrophobic pocket accommodates the N-phenylacetyl moiety (acyl donor), while a more spacious, stereoselective subsite binds the leaving group (phenylglycine).

Wild-type PA exhibits profound enantioselectivity toward the L-enantiomer of PhAc-Phg. This chiral discrimination is sterically enforced by active site residues, particularly βR263 and βF71, which orient the L-form for optimal nucleophilic attack while sterically hindering the D-form. By synthesizing derivatives of PhAc-DL-Phg and evaluating them against site-directed PA mutants (e.g., βF71K, βF71R), researchers can systematically map the leaving group subsite. Modulating these interactions is critical for shifting the enzyme's specificity toward D-phenylglycine derivatives, which are the required acyl donors for industrial antibiotic synthesis () [1].

Experimental Workflow and Methodologies

Step-by-step workflow for the kinetic profiling of PhAc-DL-Phg derivatives.

Protocol 1: High-Throughput Enzymatic Hydrolysis Assay

Objective: Determine initial reaction rates ( v0 ) to extract Michaelis-Menten kinetic parameters.

Methodology:

-

Substrate Preparation: Dissolve PhAc-DL-Phg derivatives in a 100 mM potassium phosphate buffer (pH 7.5) to create a concentration gradient (0.1 mM to 10 mM).

-

Causality: A pH of 7.5 mimics the physiological optimum for PA, ensuring the β-Ser1 nucleophile is appropriately deprotonated for optimal catalysis.

-

-

Enzyme Incubation: Initiate the reaction by adding purified PA (wild-type or mutant) at a final concentration of 10-50 nM. Incubate at 25°C under continuous orbital shaking (300 rpm).

-

Kinetic Quenching: At precise time intervals (e.g., 1, 3, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Causality: TFA induces instantaneous protonation of the catalytic residues and triggers rapid protein precipitation. This irreversibly arrests acyl-enzyme intermediate formation, freezing the kinetic state to prevent data skewing during downstream analysis.

-

-

Self-Validating Control: Run a parallel "no-enzyme" blank containing only the substrate and buffer. This quantifies spontaneous background hydrolysis of the amide bond, which must be subtracted from the experimental data to isolate enzyme-specific kinetics.

Protocol 2: Chiral HPLC for Enantioselectivity (E-value) Determination

Objective: Quantify the enantiomeric excess ( ee ) of the released phenylglycine to calculate the Enantiomeric Ratio (E-value).

Methodology:

-

Sample Preparation: Centrifuge the quenched reaction mixtures at 14,000 x g for 10 minutes to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Chromatographic Separation: Inject 10 µL of the filtrate onto a chiral stationary phase column (e.g., Crownpak CR(+)). Use an isocratic mobile phase of aqueous perchloric acid (pH 1.5) at a flow rate of 0.8 mL/min.

-

Causality: The chiral crown ether stationary phase forms transient inclusion complexes with primary amines. Operating at a highly acidic pH of 1.5 ensures the phenylglycine amino group is fully protonated, maximizing interaction with the chiral selector and allowing direct resolution of L- and D- enantiomers without the need for error-prone pre-column derivatization.

-

-

Detection & Analysis: Monitor absorbance at 210 nm. Calculate the E-value using the equation: E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)] , where c is the conversion rate and ees is the enantiomeric excess of the remaining substrate.

-

Self-Validating Control: Inject a racemic standard of PhAc-DL-Phg and DL-phenylglycine prior to experimental samples. This validates baseline resolution ( Rs>1.5 ) and establishes precise retention times for the L- and D- peaks, ensuring peak integration is structurally verified.

Mechanistic Pathway Visualization

Enzymatic hydrolysis mechanism of PhAc-DL-Phg by Penicillin Acylase.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters demonstrating how active site mutations (specifically at residue βF71) alter the enzyme's affinity and catalytic efficiency toward the enantiomers of PhAc-DL-Phg.

| Enzyme Variant | Substrate Enantiomer | Km ( μM ) | kcat ( s−1 ) | Catalytic Efficiency ( kcat/Km , s−1μM−1 ) | Enantiomeric Ratio (E-value) |

| Wild-Type PA | L-PhAc-Phg | 12.5 | 45.2 | 3.61 | > 1000 |

| Wild-Type PA | D-PhAc-Phg | 850.0 | 0.05 | 0.00005 | N/A |

| PA-βF71K | L-PhAc-Phg | 45.0 | 12.4 | 0.27 | 15 |

| PA-βF71K | D-PhAc-Phg | 120.0 | 2.1 | 0.017 | N/A |

| PA-βF71R | L-PhAc-Phg | 38.5 | 18.6 | 0.48 | 22 |

| PA-βF71R | D-PhAc-Phg | 95.0 | 1.9 | 0.020 | N/A |

Data Interpretation: The wild-type enzyme shows extreme preference for the L-enantiomer. Mutations at the βF71 residue (e.g., βF71K, βF71R) significantly decrease the Km and increase the kcat for the D-enantiomer, effectively lowering the E-value and demonstrating an enhanced capacity to process D-phenylglycine derivatives. This represents a critical milestone in engineering PA for the biocatalytic synthesis of semi-synthetic penicillins.

References

-

Shapovalova, I. V., Alkema, W. B. L., Jamskova, O. V., de Vries, E., Guranda, D. T., Janssen, D. B., & Svedas, D. B. (2009). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94–98.[Link]

DL-2-Phenyl-N-(phenylacetyl)glycine: A Comprehensive Guide to Synthesis, Spectral Characterization, and Biocatalytic Applications

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine—commonly referred to as N-phenylacetyl-DL-phenylglycine—is a critical intermediate and substrate in the fields of synthetic organic chemistry and biocatalysis. Structurally characterized by a phenylglycine core N-acylated with a phenylacetyl group, this compound serves as a premier substrate for evaluating the enantioselectivity of enzymes such as Penicillin G Acylase (PGA)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, NMR/IR spectral assignment, and biocatalytic application of this molecule. The methodologies detailed herein are designed to ensure high-fidelity data generation and robust experimental reproducibility.

Chemical Synthesis: The Schotten-Baumann Protocol

The synthesis of N-phenylacetyl-DL-phenylglycine relies on a kinetically controlled Schotten-Baumann acylation. By operating in a biphasic or mixed aqueous-organic system, we can selectively acylate the primary amine of phenylglycine while suppressing the competitive hydrolysis of the highly reactive acyl chloride[2].

Step-by-Step Methodology

-

Preparation of the Amine Nucleophile: Dissolve 1.0 equivalent of DL-phenylglycine in a 1.5 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The alkaline environment is critical: it deprotonates the carboxylic acid (ensuring solubility) and the amine (rendering it a potent nucleophile).

-

Acyl Donor Addition: Dissolve 1.1 equivalents of phenylacetyl chloride in a water-miscible organic solvent, such as acetone[2].

-

Temperature-Controlled Acylation: Cool the aqueous amine solution to 0–5 °C using an ice bath. Add the phenylacetyl chloride solution dropwise over 15–20 minutes under vigorous stirring. The low temperature is a causal necessity to minimize the hydrolysis of the acyl chloride into phenylacetic acid.

-

Reaction Maturation: Allow the mixture to stir for an additional 60 minutes at low temperature, then gradually warm to room temperature.

-

Acidification and Precipitation: Transfer the mixture to an ice bath and acidify to pH 2.0 using 2N HCl. The protonation of the carboxylate drastically reduces the compound's aqueous solubility, driving the precipitation of the target N-acyl amino acid as a white solid.

-

Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove inorganic salts, and recrystallize from an ethanol/water mixture to achieve analytical purity.

Workflow for the Schotten-Baumann synthesis of N-(phenylacetyl)glycine.

Nuclear Magnetic Resonance (NMR) Characterization

The structural verification of DL-2-Phenyl-N-(phenylacetyl)glycine relies heavily on 1H and 13C NMR spectroscopy. The spectrum is uniquely defined by the anisotropic deshielding effects of the two independent aromatic systems.

1H NMR Causality and Assignments

The alpha-proton (α-CH) of the phenylglycine moiety is highly deshielded, typically appearing as a doublet at ~5.35 ppm. This profound downfield shift is caused by the combined electron-withdrawing effects of the adjacent carboxylic acid, the amide nitrogen, and the orthogonal magnetic field generated by the π-electrons of the geminal phenyl ring[3]. The methylene protons (CH₂) of the phenylacetyl group appear as a sharp singlet at ~3.55 ppm; however, in highly concentrated chiral environments, restricted rotation around the amide bond can cause these protons to exhibit diastereotopic splitting (an AB quartet).

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Structural Assignment |

| -COOH | 12.80 | Broad singlet | 1H | Highly deshielded due to acidic nature and rapid chemical exchange. |

| -NH- | 8.85 | Doublet (J = 7.8 Hz) | 1H | Amide proton, deshielded by the adjacent carbonyl; couples with α-CH. |

| Ar-H | 7.20 - 7.40 | Multiplet | 10H | Overlapping resonances from both the phenylglycine and phenylacetyl rings. |

| α-CH | 5.35 | Doublet (J = 7.8 Hz) | 1H | Deshielded by adjacent N, COOH, and the anisotropic effect of the phenyl ring[3]. |

| -CH₂- | 3.55 | Singlet | 2H | Methylene protons of the isolated phenylacetyl group. |

Table 2: 13C NMR Spectral Data Summary (100 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Structural Assignment |

| C=O (Acid) | 171.8 | Carboxylic acid carbonyl carbon. |

| C=O (Amide) | 170.2 | Secondary amide carbonyl carbon. |

| Ar-C (Ipso) | 137.5, 136.2 | Quaternary aromatic carbons linking to the aliphatic chain. |

| Ar-C (CH) | 126.5 - 129.5 | Aromatic methine carbons. |

| α-CH | 56.4 | Chiral center carbon of the phenylglycine core. |

| -CH₂- | 42.1 | Methylene carbon of the phenylacetyl group. |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides critical insights into the hydrogen-bonding network of the N-acyl amino acid in the solid state.

Vibrational Causality

The Amide I band (C=O stretch) typically appears at ~1645 cm⁻¹, which is significantly lower than the frequency of a free, non-hydrogen-bonded amide carbonyl (~1680 cm⁻¹). This bathochromic shift is a direct result of strong intermolecular hydrogen bonding between the amide carbonyl and the carboxylic acid hydroxyl group of adjacent molecules in the crystal lattice[4]. Furthermore, the Amide II band (a coupling of the N-H bend and C-N stretch) at ~1535 cm⁻¹ corroborates the trans-configuration of the secondary amide[4].

Table 3: IR Spectral Data Summary (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |

| ~3320 | N-H Stretch | Indicates a secondary amide; broadened by hydrogen bonding. |

| 2500 - 3030 | O-H Stretch | Broad band typical of carboxylic acid dimers. |

| ~1720 | C=O Stretch (Acid) | Carboxylic acid carbonyl stretching. |

| ~1645 | C=O Stretch (Amide I) | Lowered frequency due to strong intermolecular H-bonding[4]. |

| ~1535 | N-H Bend (Amide II) | Coupled with C-N stretch; confirms trans-amide geometry. |

| ~1220 | C-O Stretch | Carboxylic acid C-O single bond stretching. |

| 695, 740 | C-H Out-of-plane bend | Confirms the presence of monosubstituted benzene rings. |

Biocatalytic Applications: Enzymatic Resolution

DL-2-Phenyl-N-(phenylacetyl)glycine serves as a premier substrate for evaluating the enantioselectivity of Penicillin G Acylase (PGA). PGA possesses a highly specific, hydrophobic acyl-binding pocket that perfectly accommodates the phenylacetyl moiety. Due to the strict steric constraints of the enzyme's active site, PGA exhibits profound chiral discrimination, stereoselectively hydrolyzing the L-enantiomer of the substrate while leaving the D-enantiomer completely unreacted[1]. This kinetic resolution is a cornerstone in the industrial production of optically pure D-phenylglycine, a vital building block for semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.

PGA-catalyzed enantioselective hydrolysis of the racemic substrate.

Self-Validating Systems for Protocol Integrity

To ensure the integrity of the synthesized DL-2-Phenyl-N-(phenylacetyl)glycine, the protocol must incorporate a self-validating feedback loop prior to its use in biocatalytic assays:

-

2D NMR Validation (COSY): Thermal data (melting point) alone is insufficient to confirm structural connectivity. We mandate running a 2D 1H-1H COSY NMR experiment. If the compound is pure and correctly structured, the amide proton (~8.85 ppm) will show a distinct, unambiguous cross-peak with the alpha-proton (~5.35 ppm). The absence of this coupling immediately flags an acylation failure or structural degradation, preventing downstream biocatalytic errors.

-

Chiral HPLC Baseline Establishment: Before subjecting the compound to PGA hydrolysis, the racemate must be analyzed via chiral HPLC (e.g., using a Chiralcel OD-H column). This establishes a perfect 50:50 baseline integration for the L- and D-enantiomers. Any deviation from this baseline prior to enzymatic exposure indicates spontaneous resolution or contamination during crystallization, invalidating the substrate for kinetic studies.

References

-

[1] Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. PubMed Central (PMC).

-

[3] Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy | The Journal of Organic Chemistry. ACS Publications.

-

[4] Synthesis and Antibacterial Evaluation of New N-acyl Derivatives of (±) norleucine. JETIR.org.

-

[2] Phenylacetyl Chloride | High-Purity Reagent Supplier. Benchchem.

Sources

Comprehensive Technical Guide on DL-2-Phenyl-N-(phenylacetyl)glycine: Chemical Properties, Safety Data, and Biochemical Applications

Abstract DL-2-Phenyl-N-(phenylacetyl)glycine (C₁₆H₁₅NO₃) is a specialized synthetic intermediate and biochemical probe predominantly utilized in the kinetic profiling of N-terminal nucleophile (Ntn) hydrolases. This whitepaper provides an authoritative overview of its chemical identity, safety data sheet (SDS) guidelines, and its critical role as a racemic substrate in evaluating the enantioselectivity of Escherichia coli Penicillin Acylase (PA) mutants.

Chemical Identity & Structural Context

To understand the utility of DL-2-Phenyl-N-(phenylacetyl)glycine, we must first deconstruct its chemical architecture. The molecule consists of a phenylacetic acid moiety (the acyl donor) linked via an amide bond to a DL-phenylglycine moiety (the leaving group).

-

IUPAC Name: 2-phenyl-2-(2-phenylacetamido)acetic acid

-

Molecular Formula: C₁₆H₁₅NO₃

-

Molecular Weight: 269.30 g/mol

-

CAS Registry Number Context: While constituent fragments such as N-phenylacetylglycine (CAS 500-98-1) and D-phenylglycine (CAS 875-74-1) possess widely recognized commercial identifiers, the intact racemic entity DL-2-Phenyl-N-(phenylacetyl)glycine is predominantly a custom-synthesized biochemical probe. Consequently, it lacks a ubiquitous commercial CAS registry number [2], necessitating in-house synthesis and rigorous independent safety evaluations prior to enzymatic assays.

Biochemical Causality: Penicillin Acylase Enantioselectivity

As a Senior Application Scientist, I often emphasize that substrate selection is the foundation of robust enzyme engineering. E. coli Penicillin Acylase (PA) is an Ntn-hydrolase that relies on a catalytic βSer1 residue to attack the amide bond of phenylacetylated substrates [2].

Why use DL-2-Phenyl-N-(phenylacetyl)glycine? The racemic nature of the leaving group (DL-phenylglycine) makes it an ideal probe for chiral discrimination. Wild-type PA exhibits profound enantioselectivity (high E-value) for the L-enantiomer because the βR263 residue in the active site specifically stabilizes the L-form, while the D-form experiences steric clashes [1]. By mutating residues that interact with the leaving group—specifically βF71—researchers can fundamentally alter the enzyme's stereospecificity and turnover rates.

Enantioselective cleavage of the racemic substrate by E. coli Penicillin Acylase active site.

Quantitative Impact of βF71 Mutations

The table below summarizes the kinetic causality of mutating the βF71 residue when hydrolyzing N-phenylacetylated amino acids, demonstrating how structural changes dictate functional outcomes [1].

| Enzyme Variant | Relative Catalytic Activity ( kcat ) | Enantioselectivity (E-value) Shift | Mechanistic Consequence |

| Wild-Type (WT) | Baseline (1x) | High (Baseline) | Strong L-enantiomer preference via βR263 orientation. |

| βF71L | >36x Increase | ~10x Decrease | Highly active turnover but poor chiral discrimination. |

| βF71E | Decreased affinity | 3x Increase | Enhanced stereospecificity at the cost of lower turnover. |

| βF71K | Variable | 6x Increase | Maximum chiral discrimination due to altered pocket charge. |

Safety Data Sheet (SDS) & Handling Guidelines

Because this compound is typically synthesized in-house, laboratories must adhere to a derived Safety Data Sheet (SDS) based on the GHS classification of structurally analogous amido-acids.

Section 1: Hazard Identification

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Section 2: Precautionary Measures & Exposure Controls

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat.

-

Engineering Controls: All powder handling and weighing must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.

Section 3: First Aid & Storage

-

Storage: Store at 4°C in a tightly sealed, light-resistant container. Keep away from strong oxidizing agents to prevent degradation of the secondary amine linkage.

-

Spill Response: Moisten spilled powder with water to suppress dust generation, sweep into a hazardous waste container, and wash the area with a 5% sodium bicarbonate solution.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality.

Protocol A: Synthesis via Schotten-Baumann Amidation

This protocol generates the racemic substrate required for kinetic assays.

-

Preparation: Dissolve 10 mmol of DL-phenylglycine in 20 mL of 1M NaOH.

-

Causality: The alkaline environment deprotonates the zwitterionic amino acid, rendering the amine group highly nucleophilic for the upcoming acyl substitution.

-

-

Acylation: Cool the solution to 0°C in an ice bath. Add 12 mmol of phenylacetyl chloride dropwise over 30 minutes under vigorous stirring.

-

Causality: The reaction is highly exothermic. Maintaining 0°C is critical to suppress the competing hydrolysis of phenylacetyl chloride into phenylacetic acid, ensuring a high amidation yield.

-

-

Acidification: Slowly add 6M HCl until the solution reaches pH 2.0.

-

Causality: Protonating the carboxylate group of the newly formed DL-2-Phenyl-N-(phenylacetyl)glycine drastically reduces its aqueous solubility, forcing the product to precipitate.

-

-

Self-Validation (Purification): Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol. Confirm the product mass via LC-MS (Expected m/z : 270.1 [M+H]+ ).

Chemical synthesis workflow of DL-2-Phenyl-N-(phenylacetyl)glycine via Schotten-Baumann amidation.

Protocol B: Enzymatic Hydrolysis & Enantioselectivity Assay

This workflow determines the E-value of Penicillin Acylase mutants using the synthesized substrate.

-

Reaction Assembly: Prepare a 10 mM solution of DL-2-Phenyl-N-(phenylacetyl)glycine in 50 mM Potassium Phosphate buffer, pH 7.5.

-

Causality: This buffer matches the physiological pH optimum of E. coli PA, ensuring the βSer1 nucleophile is appropriately activated without denaturing the protein.

-

-

Initiation: Add purified PA enzyme (final concentration 0.1 µM) and incubate at 37°C.

-

Quenching: At defined time intervals (e.g., 1, 5, 10, 30 mins), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Causality: TFA rapidly drops the pH below the enzyme's operational threshold, protonating catalytic residues and instantly halting hydrolysis to provide an accurate kinetic snapshot.

-

-

Self-Validation (Control): Run a parallel blank containing the substrate and buffer but lacking the enzyme.

-

Causality: This establishes the baseline rate of spontaneous, non-enzymatic hydrolysis, ensuring calculated kcat values reflect true enzymatic turnover.

-

-

Analysis: Analyze the quenched samples via Chiral HPLC to quantify the release of L-phenylglycine versus D-phenylglycine, allowing for the calculation of the enantioselectivity ratio (E-value).

References

-

Shapovalova I.V., Alkema W.B., Jamskova O.V., de Vries E., Guranda D.T., Janssen D.B., Švedas V.K. "Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties." Acta Naturae, 2009.[Link]

-

Tishkov V.I., Savin S.S., Yasnaya A.S. "Protein Engineering of Penicillin Acylase." Acta Naturae, 2010.[Link]

HPLC method development for DL-2-Phenyl-N-(phenylacetyl)glycine analysis

An Application Note and Protocol for the robust chromatographic analysis of DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine).

Scientific Context & Analytical Challenges

DL-2-Phenyl-N-(phenylacetyl)glycine is a critical chiral substrate utilized in biocatalysis, specifically for evaluating the enantioselectivity and catalytic efficiency of Penicillin G Acylase (PGA) and its engineered mutants. In Escherichia coli PGA, the βF71 residue interacts directly with the leaving group of the substrate. Mutating this residue allows scientists to finely tune the enzyme's chiral discrimination capabilities, shifting its preference between the L- and D-enantiomers of N-phenylacetylated amino acids[1].

The enzymatic hydrolysis of this substrate yields phenylacetic acid (PAA) and phenylglycine (PG). Because the wild-type PGA exhibits strong chiral discrimination (preferentially hydrolyzing the L-form oriented by the βR263 residue)[1], monitoring this reaction requires an analytical system capable of two distinct tasks:

-

Chemical Conversion Tracking: Quantifying the disappearance of the intact substrate and the appearance of PAA and PG.

-

Stereochemical Profiling: Resolving the D- and L-enantiomers of both the unreacted substrate and the product to calculate the enantiomeric excess (ee) and the enzyme's enantioselectivity value ( E ).

To solve this, we employ a Dual-Tier HPLC Strategy , utilizing an achiral Reversed-Phase (RP-HPLC) method for rapid kinetic assays, coupled with a Chiral Stationary Phase (CSP) method for precise stereochemical resolution.

Biocatalytic hydrolysis pathway of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin Acylase.

Method Development Strategy: Causality & Logic

Tier 1: Achiral RP-HPLC (Reaction Kinetics)

To monitor the overall bioprocess, a standard C18 column is utilized. The primary challenge is the presence of the carboxylic acid moiety on both the substrate and the products. If analyzed in neutral water, these compounds ionize, leading to secondary interactions with residual silanols on the stationary phase, causing severe peak tailing. The Solution: The mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This suppresses the ionization of the carboxylate groups, ensuring the molecules remain in their neutral, hydrophobic state, which guarantees sharp peak shapes and reproducible retention times[2].

Tier 2: Chiral HPLC (Enantiomeric Resolution)

Resolving the enantiomers of N-acylated amino acids requires a specialized chiral selector. A macrocyclic glycopeptide stationary phase (e.g., Teicoplanin-based Astec CHIROBIOTIC T) is optimal. The Solution: Teicoplanin contains multiple chiral centers, hydrogen-bond donor/acceptor sites, and hydrophobic inclusion cavities. Operating in a Polar Ionic Mode (using methanol with a volatile salt like Triethylammonium acetate, TEAA) allows the ionic interactions between the substrate's carboxyl group and the chiral selector's amine groups to drive enantiorecognition[3].

Dual-tier HPLC method development workflow for comprehensive biocatalytic reaction monitoring.

Experimental Protocols

Sample Preparation (Self-Validating Quench)

To ensure the integrity of the kinetic data, the enzymatic reaction must be stopped instantaneously without degrading the substrate.

-

Aliquot Extraction: Withdraw 100 µL of the reaction mixture at designated time points.

-

Enzyme Quenching: Immediately add 100 µL of 1% TFA in Acetonitrile (for RP-HPLC) or boil the sample for 5 minutes (for Chiral HPLC, to precipitate proteins without adding strong acids that might disrupt the chiral phase)[3].

-

Clarification: Centrifuge the quenched sample at 11,000 × g for 5 minutes to pellet the denatured enzyme.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Tier 1: RP-HPLC Protocol (Assay & Kinetics)

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: Ultrapure Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 214 nm (optimal for amide bond absorption) and 254 nm (aromatic rings)[2].

-

Injection Volume: 10 µL.

Table 1: RP-HPLC Gradient Program & System Suitability

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Target / System Suitability Criteria |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 80 | 20 | Phenylglycine Elution (Tailing Factor ≤ 1.2) |

| 12.0 | 40 | 60 | Phenylacetic Acid Elution (Resolution ≥ 2.0) |

| 18.0 | 10 | 90 | Intact Substrate Elution (Theoretical Plates ≥ 5000) |

| 20.0 | 10 | 90 | Column Wash |

| 20.1 | 95 | 5 | Re-equilibration (Run to 25.0 min) |

Tier 2: Chiral HPLC Protocol (Stereochemical Profiling)

-

Column: Astec CHIROBIOTIC T (Teicoplanin), 250 mm × 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of 75% 0.01% Triethylammonium acetate (TEAA) buffer (pH 4.1) and 25% Methanol[3].

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics in macrocyclic stationary phases, sharpening peaks).

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

Table 2: Chiral HPLC Parameters & Resolution Metrics

| Analyte | Expected Retention Time (min) | Enantiomeric Resolution ( Rs ) | Selectivity ( α ) |

| D-Phenylglycine | ~ 6.5 | N/A (First eluter) | N/A |

| L-Phenylglycine | ~ 8.2 | ≥ 2.5 | 1.45 |

| D-2-Phenyl-N-(phenylacetyl)glycine | ~ 14.1 | N/A (First eluter) | N/A |

| L-2-Phenyl-N-(phenylacetyl)glycine | ~ 17.8 | ≥ 2.0 | 1.32 |

(Note: Phenylacetic acid is achiral and will elute as a single distinct peak, typically between the amino acid and the intact substrate depending on the exact ionic strength).

Data Interpretation & Self-Validation

A robust protocol must validate itself during execution.

-

Mass Balance Check: The molar sum of the unreacted DL-2-Phenyl-N-(phenylacetyl)glycine and the formed phenylglycine (calculated from Tier 1) must equal the initial substrate concentration ( ± 2%). A deviation indicates potential substrate precipitation or side-reactions.

-

Enantioselectivity Calculation ( E -value): Using the ee of the substrate ( ees ) and the ee of the product ( eep ) derived from Tier 2, the conversion ( c ) and E -value can be calculated. An E -value > 50 indicates excellent chiral discrimination, typical of optimized βF71 PGA mutants[1][4].

Sources

Application Note: Enantioselective Profiling and Biocatalytic Resolution using DL-2-Phenyl-N-(phenylacetyl)glycine as a Penicillin G Acylase Substrate

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

DL-2-Phenyl-N-(phenylacetyl)glycine (also known as N-phenylacetyl-DL-phenylglycine) is a critical synthetic substrate used to evaluate the catalytic efficiency and enantioselectivity of amidases, most notably Penicillin G Acylase (PGA) [1]. In industrial biocatalysis, PGA is heavily relied upon for the synthesis of semi-synthetic β-lactam antibiotics. The enzymatic hydrolysis of this specific substrate yields phenylacetic acid (PAA) and free phenylglycine. Because the D-enantiomer of phenylglycine is a highly valuable acyl donor synthon for antibiotics like Ampicillin and Cephalexin, utilizing this racemic substrate in mutational screening (e.g., targeting the βF71 residue of E. coli PGA) allows researchers to engineer enzymes with inverted or enhanced enantiopreference[2].

This application note provides a comprehensive, self-validating workflow for utilizing DL-2-Phenyl-N-(phenylacetyl)glycine in kinetic assays and chiral resolution protocols.

Introduction & Mechanistic Overview

The Role of Penicillin G Acylase (PGA)

PGA from Escherichia coli belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily. The mature enzyme is a heterodimer containing an active-site serine (or threonine/cysteine in related enzymes) that initiates nucleophilic attack on the amide bond of the substrate, forming a transient acyl-enzyme intermediate[2][3].

Structural Basis of Chiral Discrimination

When DL-2-Phenyl-N-(phenylacetyl)glycine is introduced to wild-type (WT) PGA, the enzyme exhibits strict chiral discrimination. The L-enantiomer is rapidly hydrolyzed because the βR263 residue in the active site optimally orients the L-form's α-amino substituent. Conversely, the D-enantiomer reacts significantly slower[2].

To optimize PGA for industrial synthesis of D-phenylglycine derivatives, researchers perform site-directed mutagenesis on the βF71 residue , which interacts directly with the leaving group. Mutations at this site (e.g., βF71L or βF71R) alter the geometry of the acyl binding pocket, decreasing the natural L-enantiopreference and increasing the relative affinity for the D-enantiomer[4].

Caption: Biocatalytic resolution of DL-2-Phenyl-N-(phenylacetyl)glycine by Penicillin G Acylase.

Materials and Reagents

-

Substrate: DL-2-Phenyl-N-(phenylacetyl)glycine (Purity ≥ 98%).

-

Enzyme: Purified E. coli Penicillin G Acylase (Wild-Type and βF71 mutants).

-

Buffer System: 10 mM Potassium Phosphate buffer. (Note: Low buffer capacity is required if using a pH-stat).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Quenching Agent: 10% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade water.

-

HPLC Mobile Phase: Perchloric acid (pH 1.5 - 2.0) or appropriate chiral mobile phase depending on the column.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of a pH-stat allows for real-time kinetic tracking, while the downstream HPLC confirms the exact enantiomeric ratio ( E ).

Caption: Standard experimental workflow for kinetic profiling and chiral HPLC analysis.

Protocol A: pH-Stat Guided Enzymatic Hydrolysis

Causality Insight: The hydrolysis of the N-phenylacetyl group releases phenylacetic acid (PAA). Accumulation of PAA drops the pH, which shifts the enzyme away from its optimum (pH 7.5–8.0) and causes product inhibition. A pH-stat titrator maintains the pH while providing a real-time volumetric readout of reaction progress.

-

Preparation: Dissolve DL-2-Phenyl-N-(phenylacetyl)glycine in 10 mM Potassium Phosphate buffer to a final concentration of 10–50 mM. Note: Mild heating or a co-solvent (e.g., 5% DMSO) may be required for complete dissolution.

-

Equilibration: Transfer 10 mL of the substrate solution to a water-jacketed reaction vessel maintained at 25°C. Insert the pH electrode and titrant delivery tip. Adjust the baseline pH to exactly 7.5.

-

Initiation: Add a defined concentration of PGA (typically 10–50 nM active sites, pre-titrated with phenylmethylsulfonyl fluoride[5]).

-

Monitoring: Record the volume of 0.1 M NaOH added over time to maintain pH 7.5. The initial linear slope of the titration curve corresponds to the initial velocity ( v0 ).

-

Sampling: Withdraw 100 µL aliquots at specific time intervals (e.g., 2, 5, 10, 20, and 30 minutes) for chiral analysis.

Protocol B: Chiral HPLC Resolution and Quantification

Causality Insight: PGA is a robust enzyme; simply cooling the reaction is insufficient to halt hydrolysis. Immediate acidification with TFA rapidly denatures the enzyme and protonates the released amino acids, ensuring the sample reflects the exact kinetic state at the time of withdrawal.

-

Quenching: Immediately mix the 100 µL reaction aliquot with 100 µL of 10% TFA. Vortex for 5 seconds.

-

Clarification: Centrifuge the quenched sample at 14,000 × g for 5 minutes to pellet the denatured enzyme. Transfer the supernatant to an HPLC vial.

-

Chromatography Setup:

-

Column: Chiral crown ether column (e.g., Crownpak CR(+)) or equivalent chiral stationary phase.

-

Mobile Phase: Aqueous perchloric acid (pH 1.5) at an isocratic flow rate of 0.8 mL/min.

-

Detection: UV absorbance at 254 nm (detects the phenyl rings of both the substrate and the products).

-

-

Analysis: Integrate the peaks corresponding to L-phenylglycine and D-phenylglycine. Calculate the enantiomeric ratio ( E ) using the formula:

E=(kcat/Km)D(kcat/Km)L

Data Presentation & Kinetic Profiling

When evaluating mutant libraries against DL-2-Phenyl-N-(phenylacetyl)glycine, data should be structured to highlight the shift in enantioselectivity. Below is a representative framework summarizing the expected kinetic shifts when mutating the βF71 residue[2][4].

| Enzyme Variant | Relative Affinity for L-Enantiomer | Relative Affinity for D-Enantiomer | Enantioselectivity ( E ) Shift | Biocatalytic Implication |

| Wild-Type (WT) | Very High | Low | Baseline (High E ) | Excellent for L-phenylglycine isolation; poor for D-synthons. |

| βF71L Mutant | Decreased | Increased | Decreased by ~1 order of magnitude | Superior for generating D-phenylglycine derivatives for semi-synthetic β-lactams. |

| βF71R Mutant | Decreased | Increased | Significantly Decreased | Enhanced synthetic capacity with 6-APA as an external nucleophile. |

| βF71K Mutant | Increased | Decreased | Increased by ~6-fold | Hyper-selective for L-enantiomer resolution. |

Data Interpretation: The positive effect of mutations like βF71L and βF71R originates from a decreased steric hindrance or altered electrostatic interaction in the leaving group subsite, allowing the slow-reacting D-enantiomer to bind more favorably[2].

References

-

Shapovalova, I. V., Alkema, W. B. L., Jamskova, O. V., de Vries, E., Guranda, D. T., Janssen, D. B., & Svedas, V. K. (2009). Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. Acta Naturae, 1(3), 94–98. Available at:[Link][2][4][5]

-

Srirangan, K., Orr, V., Akawi, L., Westbrook, A., Moo-Young, M., & Chou, C. P. (2013). Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies. Biotechnology Advances, 31(8), 1319-1332. Available at:[Link][3]

-

Volpato, G., Rodrigues, R. C., & Fernandez-Lafuente, R. (2025). Penicillin G Acylase: A Multifunctional Catalyst with Broad Implications in Pharmaceutical Science and Industrial Applications. Current Pharmaceutical Design. Available at:[Link][1]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: DL-2-Phenyl-N-(phenylacetyl)glycine in the Biocatalytic Synthesis of Semi-Synthetic Beta-Lactam Antibiotics

Executive Summary & Mechanistic Rationale

The commercial viability of semi-synthetic beta-lactam antibiotics—such as ampicillin, amoxicillin, and cephalexin—relies heavily on the availability of enantiopure D-phenylglycine (D-PG) and its derivatives. These molecules serve as the critical chiral side chains that confer oral bioavailability and broad-spectrum antibacterial efficacy.

The industrial standard for producing D-PG is the enzymatic kinetic resolution of the racemic precursor DL-2-Phenyl-N-(phenylacetyl)glycine . This process leverages the exquisite stereoselectivity of Penicillin G Acylase (PGA) from Escherichia coli.

The Causality of Stereospecific Hydrolysis

Wild-type E. coli PGA possesses a highly specialized hydrophobic binding pocket (comprising the oxyanion hole and residues like βF71 and βR263) that perfectly accommodates the N-phenylacetyl moiety of the L-configuration 1. When the racemic mixture is introduced, the enzyme selectively hydrolyzes the L-enantiomer into L-phenylglycine and phenylacetic acid. The D-enantiomer experiences severe steric clashes within the active site, leaving N-phenylacetyl-D-phenylglycine completely unreacted. This unreacted D-enantiomer is subsequently isolated via pH-dependent precipitation and chemically deprotected to yield enantiopure D-phenylglycine.

Enzymatic kinetic resolution of racemic N-phenylacetylglycine via PGA.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Real-time kinetic readouts and orthogonal analytical techniques are embedded into the workflows.

Protocol A: Enzymatic Kinetic Resolution of the Racemate

This step isolates the D-configuration precursor from the racemic mixture 2.

-

Substrate Preparation: Suspend 100 g of DL-2-Phenyl-N-(phenylacetyl)glycine in 1.0 L of 0.1 M phosphate buffer. Adjust to pH 7.8 using 2 M NaOH.

-

Biocatalyst Addition: Add 20 g of immobilized E. coli PGA (e.g., Assemblase® or equivalent on Eupergit C support).

-

Reaction Monitoring (Self-Validation): Maintain the reaction at 37°C. As the L-enantiomer is hydrolyzed, phenylacetic acid is released, causing a continuous drop in pH. Use an autotitrator dispensing 1 M NaOH to maintain pH 7.8. The reaction is complete when base consumption plateaus (typically 5–6 hours, indicating ~50% conversion).

-

Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized PGA, which can be washed with buffer and recycled.

Protocol B: Isolation and Chemical Deprotection

Because the D-enantiomer remains N-protected, it exhibits different solubility profiles compared to the free L-amino acid, allowing for seamless phase separation.

-

Precipitation: Acidify the filtrate from Protocol A to pH 2.0 using 6 M HCl. The unreacted N-phenylacetyl-D-phenylglycine will precipitate out of the aqueous phase, while the free L-phenylglycine remains soluble.

-

Filtration: Cool the mixture to 4°C in an ice bath for 2 hours to maximize yield, then collect the white precipitate via vacuum filtration.

-

Deprotection: Suspend the isolated N-phenylacetyl-D-phenylglycine in 500 mL of 6 M HCl. Heat to reflux (approx. 105°C) for 4–6 hours to cleave the phenylacetyl group.

-

Crystallization: Cool the hydrolysate to room temperature and carefully neutralize to pH 5.5 (the isoelectric point of phenylglycine) using concentrated NH₄OH. Filter the resulting enantiopure D-phenylglycine crystals, wash with cold ethanol, and dry under vacuum.

Protocol C: Kinetically Controlled Synthesis of Ampicillin

Once D-phenylglycine is obtained, it is chemically activated to D-phenylglycine amide (D-PGA). Immobilized PGA is then used in a synthetic mode to couple D-PGA with 6-aminopenicillanic acid (6-APA) 3.

Mechanistic Note: This is a kinetically controlled process. Thermodynamically, hydrolysis of both the acyl donor and the final product is favored. To trap the kinetic product (Ampicillin), we utilize a dynamic pH gradient 4.

-

Substrate Loading: Dissolve 6-APA (200 mM) and D-PGA (600 mM) in water.

-

pH Gradient Initiation: Adjust the initial pH to 7.0. Add immobilized PGA to initiate the acyl transfer.

-

Dynamic Control: As the reaction proceeds and 6-APA is consumed, gradually decrease the pH to 6.3. Why? The ratio of the initial synthesis rate to hydrolysis rate ( VS/VH ) increases with decreasing pH at lower 6-APA concentrations. This gradient suppresses secondary hydrolysis of the newly formed ampicillin.

-

Termination & Isolation: Monitor 6-APA depletion via HPLC. Halt the reaction by filtering out the enzyme when 6-APA conversion exceeds 95%. Crystallize ampicillin by adjusting the filtrate to its isoelectric point.

Kinetically controlled enzymatic synthesis of ampicillin from D-PG.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation methods for the end-to-end workflow, ensuring rigorous quality control at each critical junction.

| Process Stage | Key Parameter | Expected Value | Validation Method |